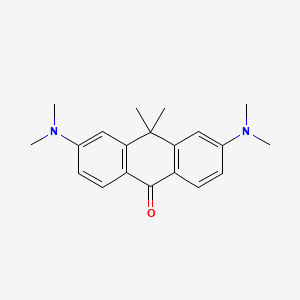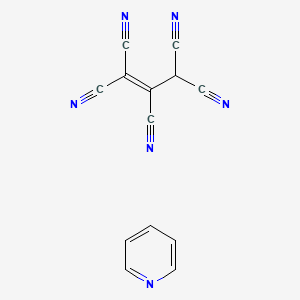
Prop-1-ene-1,1,2,3,3-pentacarbonitrile;pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-1-ene-1,1,2,3,3-pentacarbonitrile;pyridine is a complex organic compound that combines the structural features of both propene and pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-1-ene-1,1,2,3,3-pentacarbonitrile;pyridine typically involves multiple steps. One common method includes the halogenation of prop-1-ene-1,3-sultone to obtain a halogenated intermediate, followed by an exchange reaction in the presence of a phase-transfer catalyst . Another method involves the chlorination of POCl3 or PCl5 with a specific compound, followed by dilution and stirring with bromodan in dichloroethylene solvent .
Industrial Production Methods
Industrial production of this compound often relies on the same synthetic routes but on a larger scale. The use of inexpensive reagents and mild conditions makes the process economical and suitable for mass production .
Analyse Chemischer Reaktionen
Types of Reactions
Prop-1-ene-1,1,2,3,3-pentacarbonitrile;pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, and bases. For example, the addition of bromine can lead to the formation of brominated derivatives .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, halogenation can produce halogenated intermediates, while oxidation can yield various oxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Prop-1-ene-1,1,2,3,3-pentacarbonitrile;pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways.
Industry: It is used in the production of advanced materials and as an additive in lithium-ion batteries
Wirkmechanismus
The mechanism of action of Prop-1-ene-1,1,2,3,3-pentacarbonitrile;pyridine involves its interaction with specific molecular targets. For example, in lithium-ion batteries, it acts as a stable SEI (solid electrolyte interphase) forming additive, which helps in improving battery performance . The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in scientific research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propene: A simpler alkene with a double bond.
Pyridine: A basic heterocyclic organic compound with a nitrogen atom in the ring.
Uniqueness
Prop-1-ene-1,1,2,3,3-pentacarbonitrile;pyridine is unique due to its combination of alkene and nitrile functionalities, which allows it to participate in a wide range of chemical reactions. This makes it more versatile compared to simpler compounds like propene and pyridine .
Eigenschaften
CAS-Nummer |
36093-10-4 |
|---|---|
Molekularformel |
C13H6N6 |
Molekulargewicht |
246.23 g/mol |
IUPAC-Name |
prop-1-ene-1,1,2,3,3-pentacarbonitrile;pyridine |
InChI |
InChI=1S/C8HN5.C5H5N/c9-1-6(2-10)8(5-13)7(3-11)4-12;1-2-4-6-5-3-1/h6H;1-5H |
InChI-Schlüssel |
CIONJOOOITYGID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC=C1.C(#N)C(C#N)C(=C(C#N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


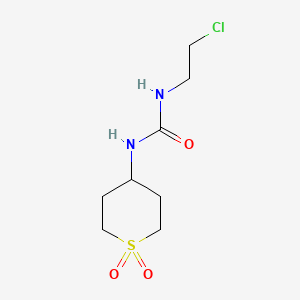
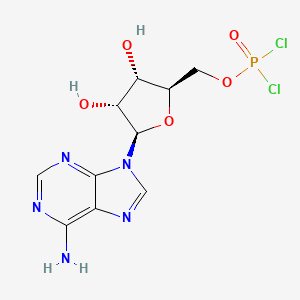
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)

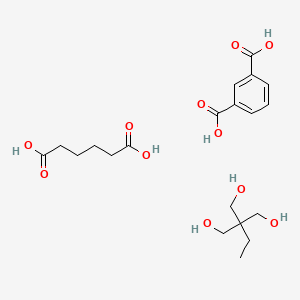
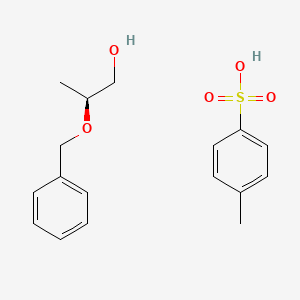
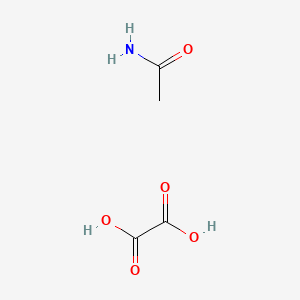
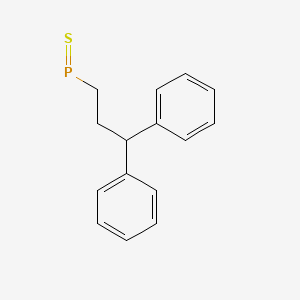



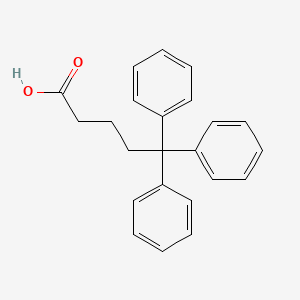
![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
